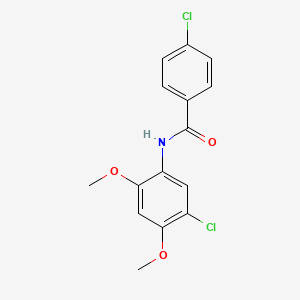
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide is an organic compound with the molecular formula C15H13Cl2NO3 and a molecular weight of 326.182 g/mol . This compound is part of the benzamide family, which is known for its diverse applications in various fields, including medicinal chemistry and material science.
Preparation Methods
The synthesis of 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide typically involves the reaction of 4-chlorobenzoyl chloride with 5-chloro-2,4-dimethoxyaniline under suitable conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction . The reaction mixture is then purified using standard techniques like recrystallization or chromatography to obtain the desired product.
Chemical Reactions Analysis
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the presence of electron-withdrawing chloro groups on the aromatic ring.
Oxidation and Reduction: The methoxy groups can be oxidized to form corresponding quinones, while reduction reactions can target the carbonyl group to form amines.
Common reagents used in these reactions include sodium hydroxide for hydrolysis, potassium permanganate for oxidation, and lithium aluminum hydride for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmacologically active compounds, including potential anticancer and anti-inflammatory agents.
Material Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
as a benzamide derivative, it is likely to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions . The specific pathways involved would depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Similar compounds to 4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide include:
- N-(5-chloro-2,4-dimethoxyphenyl)-4-ethoxybenzamide
- 4-chloro-N-(2,4-dichlorophenyl)benzamide
- N-(5-chloro-2,4-dimethoxyphenyl)-4-methylbenzamide
These compounds share structural similarities but differ in their substituents, which can significantly affect their chemical properties and biological activities
Properties
CAS No. |
853330-72-0 |
|---|---|
Molecular Formula |
C15H13Cl2NO3 |
Molecular Weight |
326.2 g/mol |
IUPAC Name |
4-chloro-N-(5-chloro-2,4-dimethoxyphenyl)benzamide |
InChI |
InChI=1S/C15H13Cl2NO3/c1-20-13-8-14(21-2)12(7-11(13)17)18-15(19)9-3-5-10(16)6-4-9/h3-8H,1-2H3,(H,18,19) |
InChI Key |
WWGLQQJIPFVLOC-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1NC(=O)C2=CC=C(C=C2)Cl)Cl)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


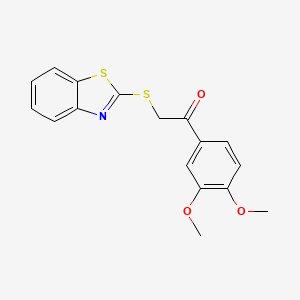

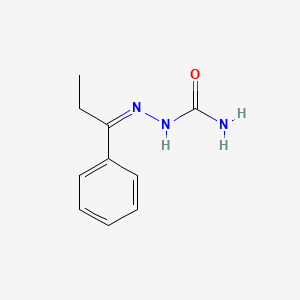
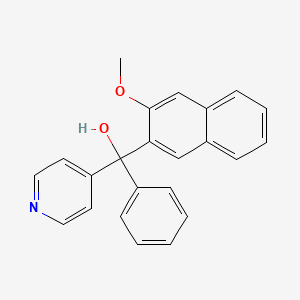

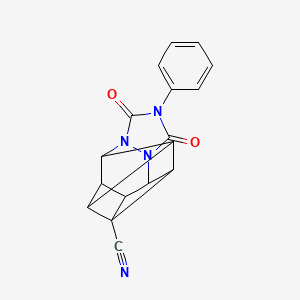
![N'-[(E)-2-methyl-1-phenylpropylidene]benzenesulfonohydrazide](/img/structure/B11946162.png)
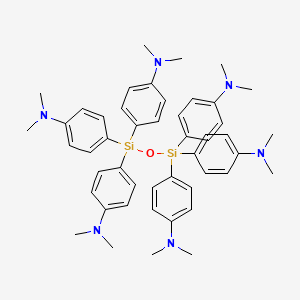
![N-[3-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-9-acridinecarboxamide](/img/structure/B11946188.png)


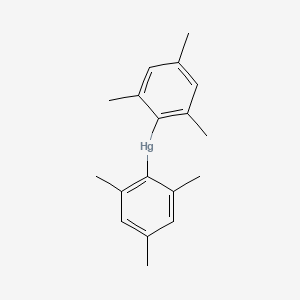

![Benzo[c]phenanthrene-6-carboxylic acid](/img/structure/B11946207.png)
